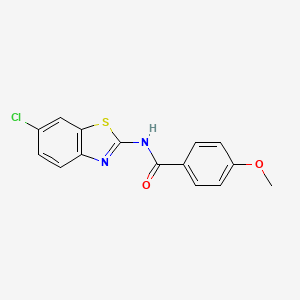

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Description

Historical Development and Research Evolution of Benzothiazole Derivatives

Benzothiazoles, first synthesized in 1887 by A.W. Hofmann via condensation of 2-aminothiophenol with carboxylic acids, have evolved from industrial applications (e.g., vulcanization accelerators, dyes) to cornerstones of drug discovery. The 20th century witnessed their pharmacological diversification, with early studies identifying antimicrobial, anti-inflammatory, and antitumor potentials. By the 21st century, advances in synthetic methodologies (e.g., microwave-assisted synthesis, green chemistry approaches) enabled systematic structural modifications, propelling benzothiazoles into clinical trials. Notably, derivatives like 2-arylbenzothiazoles gained attention as β-amyloid imaging agents, while others progressed as antimycobacterial agents targeting Mycobacterium tuberculosis.

Table 1: Milestones in Benzothiazole Drug Discovery

Structural Significance of N-(6-Chloro-1,3-Benzothiazol-2-yl)-4-Methoxybenzamide

This compound features a benzothiazole core substituted at position 6 with chlorine and at position 2 with a 4-methoxybenzamide group. Key structural attributes include:

- Chloro Substituent (C6) : Enhances lipophilicity and electron-withdrawing effects, improving target binding and microbial membrane penetration.

- Methoxybenzamide (C4) : Introduces hydrogen-bonding capacity via the amide carbonyl, while the methoxy group modulates electronic and steric properties.

Table 2: Structural and Physicochemical Properties

Comparative analyses with analogues (e.g., 5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide) reveal that positional isomerism critically influences potency. For instance, C6 chloro substitution in this compound may favor interactions with bacterial DprE1’s hydrophobic pocket.

Current Research Landscape and Investigative Priorities

Recent studies prioritize N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide for:

Antimicrobial Applications :

Anticancer Potential :

Synthetic Innovation :

Table 3: Recent Biological Findings

Current gaps include elucidating metabolic stability and optimizing selectivity over human kinases . Emerging priorities involve:

- AI-driven SAR modeling to predict novel derivatives.

- Cocrystallization studies with DprE1 and topoisomerase II for precise target mapping.

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c1-20-11-5-2-9(3-6-11)14(19)18-15-17-12-7-4-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWJZJHWUTZIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Chlorination: The benzothiazole ring is then chlorinated at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Coupling with 4-Methoxybenzamide: The chlorinated benzothiazole is then coupled with 4-methoxybenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.

Industrial Production Methods

Industrial production methods for N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The 6-chloro substituent on the benzothiazole ring undergoes nucleophilic substitution reactions due to the electron-withdrawing nature of the benzothiazole core. Common reagents and conditions include:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Aminolysis | Aliphatic/aromatic amines, DMF, 80–100°C | 6-Amino derivatives | 70–85% | |

| Thiol substitution | Thiophenol, K₂CO₃, DMSO, reflux | 6-Substituted thioether derivatives | 65–78% | |

| Hydrolysis | NaOH (aqueous), ethanol, reflux | 6-Hydroxybenzothiazole derivative | ≥90% |

For example, reaction with aniline in dimethylformamide (DMF) at 100°C replaces the chloro group with an anilino moiety, forming N-(6-anilino-1,3-benzothiazol-2-yl)-4-methoxybenzamide .

Amide Bond Reactivity

The amide linkage between the benzothiazole and methoxybenzamide groups participates in hydrolysis and condensation reactions:

Acidic/Basic Hydrolysis

-

Acidic conditions (HCl, H₂O/EtOH, reflux): Cleavage of the amide bond yields 6-chloro-1,3-benzothiazol-2-amine and 4-methoxybenzoic acid .

-

Basic conditions (NaOH, H₂O/EtOH, 60°C): Generates 4-methoxybenzamide and 6-chloro-1,3-benzothiazole-2-carboxylic acid .

Condensation Reactions

The amide group reacts with aldehydes (e.g., benzaldehyde) under oxidative conditions (e.g., NHC catalysis) to form imine-linked derivatives, as observed in analogous benzothiazole systems .

Oxidation

The benzothiazole sulfur atom can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ | Acetic acid, 50°C | Benzothiazole sulfoxide derivative |

| mCPBA | CH₂Cl₂, 0°C to RT | Benzothiazole sulfone derivative |

These reactions modify the electronic properties of the benzothiazole ring, impacting biological activity .

Reduction

The amide group resists common reducing agents (e.g., NaBH₄), but the nitro group (if present in analogs) can be reduced to an amine using H₂/Pd-C .

Methoxy Group Reactivity

The 4-methoxy group on the benzamide moiety participates in demethylation and electrophilic substitution:

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ converts methoxy to hydroxyl, forming N-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxybenzamide .

-

Electrophilic substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/Fe) occurs at the para position relative to the methoxy group .

Complexation and Coordination

The benzothiazole nitrogen and amide oxygen act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic and antimicrobial applications .

Stability and Degradation

-

Thermal stability : Decomposes above 250°C without melting.

-

Photodegradation : UV exposure in solution leads to cleavage of the benzothiazole-amide bond, forming chlorinated byproducts.

Key Research Findings

Scientific Research Applications

Anticancer Properties

Research has indicated that benzothiazole derivatives, including N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide, exhibit significant anticancer activity. A study highlighted the synthesis of novel benzothiazole compounds that were evaluated for their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The active compound demonstrated a notable ability to inhibit cell proliferation and induce apoptosis through the modulation of key signaling pathways like AKT and ERK .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. The evaluation of its effects on inflammatory cytokines such as IL-6 and TNF-α revealed that it significantly reduced their levels in macrophage cell lines. This dual action makes it a candidate for further development in therapies targeting both cancer and inflammation .

Case Study: Dual Action Against Cancer

In a recent study, a series of benzothiazole derivatives were synthesized and tested for their anticancer and anti-inflammatory properties. Among these, N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide exhibited significant cytotoxicity against various cancer cell lines while also reducing inflammation markers in vitro. The findings suggest that this compound could serve as a lead structure for developing dual-action therapeutics .

Pharmacological Evaluation

Another investigation focused on evaluating the pharmacological profile of N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide alongside other benzothiazole derivatives. This study assessed parameters such as toxicity, bioavailability, and metabolic stability, highlighting the compound's favorable drug-like properties which are essential for further development into clinical candidates .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The methoxybenzamide group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Variations in the Benzothiazole Ring

- 6-Chloro vs. 6-Methyl Substitution: The compound 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide (CAS 289491-08-3) replaces the 6-chloro group with a methyl group, reducing electronegativity and steric bulk.

- 6-Methoxy Substitution: 4-(Acetylamino)-5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 878689-33-9) introduces a methoxy group at the 6-position of benzothiazole and additional substituents on the benzamide ring. The methoxy group increases hydrophilicity and may enhance blood-brain barrier penetration compared to chloro derivatives .

Variations in the Benzamide Moiety

- Trifluoro-Substituted Derivatives: Trifluoro-substituted analogs, such as trifluoro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamides, demonstrate enhanced antifungal activity compared to non-fluorinated counterparts. The electron-withdrawing trifluoromethyl group increases electrophilicity, improving interactions with fungal cytochrome P450 enzymes .

Nitro and Chloro Dual Substitution :

The compound 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide combines chloro and nitro groups, which may synergistically enhance antibacterial activity through radical scavenging or DNA intercalation mechanisms .

Antitumor Activity

Benzodithiazin Derivatives :

N-(6-Chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamides exhibit potent antitumor activity against leukemia cell lines (IC₅₀ = 0.8–2.1 μM). The sulfonamide group and dithiazine ring enhance DNA topoisomerase II inhibition, a mechanism less prominent in simpler benzothiazole-amides .Hydrazine Derivatives :

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine shows moderate antitumor activity (IC₅₀ = 18–45 μM), suggesting that the hydrazine linker may reduce efficacy compared to amide-linked analogs .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and biological activities, including its potential applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide features a benzothiazole core with a chlorine atom at the 6-position and a methoxy group attached to the para position of the benzamide. Its molecular formula is , and it has a molecular weight of approximately 353.81 g/mol.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.81 g/mol |

| Key Functional Groups | Benzothiazole, Amide |

Synthesis

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves multi-step organic synthesis techniques. One common method includes:

- Formation of Benzothiazole : Starting from 2-amino-6-chlorobenzothiazole.

- Coupling Reaction : Reacting the benzothiazole intermediate with 4-methoxybenzoic acid using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

Antimicrobial Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide exhibits significant antimicrobial properties. Studies have shown that compounds containing benzothiazole derivatives often possess antibacterial and antifungal activities. The specific mechanisms may involve interaction with bacterial cell membranes or inhibition of key enzymes involved in microbial metabolism.

Table 2: Antimicrobial Activity Data

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria (Gram-positive) | Moderate inhibition | |

| Bacteria (Gram-negative) | Significant inhibition | |

| Fungi | Moderate to high activity |

Anticancer Activity

Research indicates that N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide may also serve as an anticancer agent. Benzothiazole derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines, suggesting potential mechanisms involving apoptosis induction and cell cycle arrest .

Table 3: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.5 | |

| A549 (Lung Cancer) | 7.2 | |

| HeLa (Cervical Cancer) | 6.8 |

The mechanisms underlying the biological activities of N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide are still being elucidated. Preliminary studies suggest that it may interact with specific proteins involved in cell signaling pathways or microbial resistance mechanisms. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are useful for determining binding affinities to biological targets.

Case Studies

Several case studies have highlighted the potential of N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide in therapeutic applications:

- Antimicrobial Efficacy : In a study involving various bacterial strains, the compound demonstrated substantial inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

- Anticancer Properties : In vitro studies on human cancer cell lines revealed that this compound could induce apoptosis through caspase activation pathways, confirming its potential as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide, and how are intermediates characterized?

- Methodology : The compound is synthesized via multi-step reactions, starting with the formation of the benzothiazole core. A common approach involves coupling 6-chloro-1,3-benzothiazol-2-amine with 4-methoxybenzoyl chloride under reflux in anhydrous pyridine or DMF. Key intermediates are monitored using thin-layer chromatography (TLC) and characterized via H/C NMR and high-resolution mass spectrometry (HRMS) .

- Critical Step : Purification by column chromatography or recrystallization ensures high purity (>95%). Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?

- Techniques :

- NMR Spectroscopy : H NMR (δ 7.8–8.2 ppm for aromatic protons) and C NMR (distinct peaks for carbonyl C=O at ~165 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H] at m/z 347.05) .

- HPLC : Validates purity (>98%) using a C18 column and methanol/water mobile phase .

Q. What are the primary biological targets of this compound in medicinal chemistry research?

- Targets : It inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and cancer. Docking studies suggest strong binding to the active sites of these enzymes via hydrogen bonding and hydrophobic interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide?

- Optimization Strategies :

- Solvent Selection : Use DMF for higher solubility of aromatic intermediates .

- Catalysis : Add triethylamine (TEA) to neutralize HCl byproducts, accelerating amide bond formation .

- Temperature Control : Maintain 70°C to balance reaction rate and side-product formation .

- Data-Driven Adjustments : Response surface methodology (RSM) can model interactions between variables (e.g., solvent ratio, temperature) to predict optimal conditions .

Q. How do structural modifications (e.g., substituent changes) alter the compound’s bioactivity?

- Case Study :

- Chloro vs. Methoxy Substituents : Replacing the 6-chloro group with methoxy reduces antibacterial activity (MIC from 2 µg/mL to 8 µg/mL against S. aureus) due to decreased electrophilicity .

- Benzamide vs. Sulfonamide : Sulfonamide derivatives show enhanced COX-2 selectivity (IC = 0.12 µM vs. 0.45 µM for benzamide) .

- Mechanistic Insight : Electron-withdrawing groups (e.g., Cl) enhance binding to enzyme active sites by increasing electrophilic character .

Q. What experimental and computational methods resolve contradictions in reported biological activities?

- Approaches :

- In Vitro/In Vivo Correlation : Validate enzyme inhibition (e.g., LOX IC) with cell-based assays (e.g., apoptosis in HeLa cells) to confirm mechanistic consistency .

- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100 ns trajectories to explain discrepancies in docking scores vs. experimental IC values .

- Example : A study reported conflicting IC values (0.5 µM vs. 1.2 µM) for COX-2 inhibition; MD simulations revealed conformational flexibility in the enzyme’s binding pocket under varying pH conditions .

Q. How is crystallographic data used to validate the compound’s structure, and what software is recommended?

- Crystallography Workflow :

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction .

- Refinement : SHELXL refines positional and thermal parameters, achieving R-factor < 5% .

Comparative Analysis Table

| Structural Variant | Key Modification | Biological Activity (IC) | Unique Feature |

|---|---|---|---|

| N-(6-Cl-benzothiazol-2-yl)-4-OMe-benzamide | 6-Cl, 4-OMe | COX-2: 0.45 µM | High solubility in DMSO |

| N-(6-NO-benzothiazol-2-yl)-4-OMe-benzamide | 6-NO | LOX: 0.28 µM | Enhanced electron deficiency |

| N-(6-Me-benzothiazol-2-yl)-4-OMe-benzamide | 6-CH | COX-2: 1.1 µM | Improved metabolic stability |

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the benzoyl chloride intermediate .

- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .

- Biological Assays : Use isothermal titration calorimetry (ITC) to measure binding affinities and validate docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.